molecular formula C31H27NO5 B8179034 N-Fmoc-3-benzyloxy-DL-phenylalanine

N-Fmoc-3-benzyloxy-DL-phenylalanine

Cat. No.: B8179034
M. Wt: 493.5 g/mol
InChI Key: GQPZYXGVHWAKCX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Fmoc-3-benzyloxy-DL-phenylalanine is a protected amino acid derivative essential in solid-phase peptide synthesis (SPPS). The 9-fluorenylmethoxycarbonyl (Fmoc) group serves as an orthogonal protecting group for the alpha-amino functionality, allowing for selective deprotection under basic conditions while leaving other protective groups, such as the benzyloxy group on the phenylalanine side chain, intact . This makes it a critical building block for the controlled assembly of complex peptides. Peptides are a major class of therapeutic agents, with over 80 peptide drugs approved worldwide for conditions including diabetes, chronic pain, and osteoporosis . The compound features a racemic mixture (DL-form) of phenylalanine. The L-enantiomer is the natural form used by the body to build proteins and is a precursor to key neurotransmitters like dopamine, norepinephrine, and epinephrine . The D-enantiomer, while not incorporated into proteins, has been studied for its unique pharmacological properties, including its potential to influence enkephalin levels, which are natural pain-relieving compounds in the brain . The benzyloxy modification on the phenyl ring enhances the aromatic side chain's bulk and alters its electronic properties, which can be exploited to study peptide-protein interactions, engineer specific three-dimensional structures, or improve the metabolic stability of synthetic peptide analogs. This reagent is intended for use by qualified researchers in pharmaceutical development, medicinal chemistry, and biochemical engineering. It is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(3-phenylmethoxyphenyl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H27NO5/c33-30(34)29(18-22-11-8-12-23(17-22)36-19-21-9-2-1-3-10-21)32-31(35)37-20-28-26-15-6-4-13-24(26)25-14-5-7-16-27(25)28/h1-17,28-29H,18-20H2,(H,32,35)(H,33,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQPZYXGVHWAKCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=CC(=C2)CC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H27NO5
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

493.5 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Strategies for N Fmoc 3 Benzyloxy Dl Phenylalanine

Stereoselective and Enantioselective Synthesis Approaches towards Phenylalanine Derivatives

The creation of phenylalanine derivatives with defined stereochemistry is a cornerstone of peptide synthesis and drug discovery. For a racemic compound like N-Fmoc-3-benzyloxy-DL-phenylalanine, the initial synthesis may generate a mixture of D and L enantiomers, which can be used as such or resolved into single enantiomers if required. The methodologies to control the stereochemical outcome are broadly categorized into asymmetric synthesis, diastereoselective synthesis, and resolution of racemic mixtures.

Asymmetric Synthesis Routes for Chiral Control

Asymmetric synthesis aims to directly produce a single enantiomer of a chiral compound. This is often achieved using chiral catalysts, auxiliaries, or reagents that create a chiral environment, favoring the formation of one enantiomer over the other.

One prominent method for the asymmetric synthesis of functionalized phenylalanine derivatives is the rhodium-catalyzed conjugate addition of arylboronic acids to dehydroalanine derivatives. researchgate.netacs.org This reaction proceeds through a conjugate addition followed by an enantioselective protonation, yielding chiral phenylalanines with high enantiomeric excess (ee). researchgate.netacs.org The stereochemical outcome (R or S configuration) can be controlled by the choice of the chiral ligand complexed with the rhodium catalyst. acs.org

Enzymatic methods also offer powerful routes for asymmetric synthesis. Phenylalanine dehydrogenases, for instance, can be used for the reductive amination of 2-oxo acids that are structurally related to phenylpyruvic acid, producing non-natural phenylalanine analogues with excellent enantiocontrol. nih.gov Similarly, phenylalanine ammonia (B1221849) lyases (PALs) can catalyze the asymmetric hydroamination of cinnamic acids to produce L-phenylalanines. nih.gov Protein engineering and directed evolution have expanded the substrate scope of these enzymes, enabling the synthesis of a wide variety of D- or L-phenylalanine derivatives. acs.orgacs.org

Key Asymmetric Synthesis Approaches for Phenylalanine Derivatives

Method Description Key Features
Rh-Catalyzed Conjugate Addition Arylboronic acids are added to dehydroalanine derivatives in the presence of a chiral Rh(I) catalyst. researchgate.netacs.org High yields (up to 99%) and enantioselectivity (up to 95% ee). acs.org Tolerates a variety of functional groups. researchgate.net
Enzymatic Reductive Amination Phenylalanine dehydrogenases convert 2-oxo acids into chiral α-amino acids. nih.gov Excellent enantiocontrol. Substrate scope can be expanded through enzyme mutation. nih.gov

| Enzymatic Hydroamination | Phenylalanine ammonia lyases (PALs) catalyze the addition of ammonia to cinnamic acids. nih.gov | Produces L-phenylalanines from inexpensive starting materials. Can be adapted for D-phenylalanine synthesis. nih.gov |

Diastereoselective Synthesis Considerations

Diastereoselective synthesis is employed when a molecule contains multiple stereocenters. The goal is to control the relative configuration of these centers. In the context of derivatives like 3-hydroxy-phenylalanine (a precursor to the target molecule), where hydroxylation introduces a second stereocenter at the beta-position, diastereoselectivity becomes crucial.

The synthesis of β-hydroxy-α-amino acids can be achieved through aldol reactions of glycine Schiff bases. acs.org By using appropriate catalysts and chiral auxiliaries, it is possible to control the formation of syn or anti diastereomers with high selectivity. acs.orgnih.gov For example, the nucleophilic addition of enolates from tricyclic iminolactones to aldehydes can produce aldol adducts with high diastereoselectivity (up to >25:1 dr), which are then hydrolyzed to the corresponding β-hydroxy-α-amino acids. nih.gov Enzymatic hydroxylation using 2-oxoglutarate-dependent hydroxylases also provides a highly regioselective and stereoselective route to β-hydroxy-α-amino acids. nih.gov

Resolution Techniques for DL-Phenylalanine Precursors

When a synthesis produces a racemic mixture (an equal mixture of D and L enantiomers), resolution techniques can be used to separate them. For a DL-phenylalanine precursor, this is a common and practical approach.

Classical resolution involves the use of a chiral resolving agent to form a pair of diastereomeric salts. Since diastereomers have different physical properties, they can be separated by methods like fractional crystallization. For DL-phenylalanine, resolving agents such as L(-)dibenzoyl tartaric acid can be used to selectively crystallize one of the diastereomeric salts. google.com Optically pure aromatic acetic acid derivatives have also been employed for the resolution of DL-phenylalanine esters. google.com

Enzymatic resolution is a highly efficient method that utilizes the stereospecificity of enzymes. An enzyme will selectively act on one enantiomer in a racemic mixture, allowing for their separation. For example, the enzyme α-chymotrypsin can selectively hydrolyze the L-isomer of racemic phenylalanine methyl ester, leaving the unreacted D-isomer behind. tandfonline.comrsc.org Similarly, mold acylase can be used to resolve N-acetyl-DL-phenylalanine by selectively deacetylating the L-enantiomer. oup.comtandfonline.com

Comparison of Resolution Techniques for DL-Phenylalanine

Technique Principle Example
Classical Resolution Formation of separable diastereomeric salts with a chiral resolving agent. Use of L(-)dibenzoyl tartaric acid to separate DL-phenylalanine. google.com
Enzymatic Resolution An enzyme selectively catalyzes a reaction on one enantiomer. α-Chymotrypsin selectively hydrolyzes L-phenylalanine methyl ester. tandfonline.comrsc.org
Chromatographic Resolution Separation of enantiomers using a chiral stationary phase (CSP) in HPLC or TLC. researchgate.net HPLC with a Chiralpak column to separate D- and L-phenylalanine. avantipublishers.com

| Complexation Resolution | Formation of diastereomeric coordination complexes with a chiral metal complex. | Chiral macrocyclic Nickel(II) complexes used to resolve DL-phenylalanine. researchgate.net |

Protecting Group Chemistry in the Preparation of this compound

Protecting groups are essential for preventing unwanted side reactions at sensitive functional groups during a multi-step synthesis. The preparation of the target molecule involves the protection of the α-amino group with Fmoc and the 3-hydroxyl group with a benzyl (B1604629) ether (benzyloxy group).

Fmoc Group Introduction and Selective Cleavage Protocols

The 9-fluorenylmethyloxycarbonyl (Fmoc) group is a base-labile protecting group widely used for the α-amino function of amino acids, particularly in solid-phase peptide synthesis (SPPS). chempep.com

Fmoc Group Introduction: The Fmoc group is typically introduced by reacting the amino acid with an activated 9-fluorenylmethyl carbonate, such as Fmoc-Cl (9-fluorenylmethyl chloroformate) or Fmoc-OSu (N-(9-fluorenylmethoxycarbonyloxy)succinimide). tandfonline.comacs.org The reaction is usually performed under basic conditions, for example, in a mixture of an organic solvent and aqueous sodium bicarbonate. total-synthesis.com Anhydrous procedures using silylated amino acids have also been developed to prevent the formation of oligopeptide side products. tandfonline.com

Selective Cleavage of Fmoc: The key advantage of the Fmoc group is its stability under acidic conditions, allowing for the selective removal of other acid-labile groups like Boc (tert-butyloxycarbonyl). chempep.com The Fmoc group is cleaved under mild basic conditions via a β-elimination mechanism. springernature.com The most common reagent for Fmoc deprotection is a solution of a secondary amine, typically 20-30% piperidine (B6355638) in a polar solvent like N,N-dimethylformamide (DMF). springernature.com The cleavage is rapid, and the liberated dibenzofulvene byproduct is scavenged by the excess amine. researchgate.net Other bases like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) can also be used. chempep.com Thermal cleavage at elevated temperatures (e.g., 120 °C in DMSO) has been reported as a base-free alternative. chimia.ch

Benzyloxy Group Installation and Deprotection Methodologies

The benzyloxy group (Bn), a benzyl ether, is a robust protecting group for hydroxyl functions. It is stable to a wide range of acidic and basic conditions, making it compatible with Fmoc chemistry.

Benzyloxy Group Installation: The most common method for installing a benzyl ether is the Williamson ether synthesis. This involves deprotonating the hydroxyl group with a base (e.g., sodium hydride, NaH) to form an alkoxide, which then displaces a halide from benzyl bromide (BnBr) or benzyl chloride (BnCl). nih.gov For substrates like tyrosine, which is structurally similar to 3-hydroxy-phenylalanine, this reaction can be performed using a base like sodium methoxide in methanol. google.com

Deprotection of Benzyloxy Group: The standard method for cleaving benzyl ethers is catalytic hydrogenation. organic-chemistry.orgjk-sci.com This involves treating the protected compound with hydrogen gas in the presence of a palladium catalyst, often on a carbon support (Pd/C). jk-sci.com This method is highly efficient but is not compatible with other reducible functional groups. Alternative deprotection methods include:

Oxidative Cleavage: Reagents like 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) or ozone can oxidatively remove the benzyl group. organic-chemistry.org

Strong Acids: Strong acids can cleave benzyl ethers, but this is limited to substrates that can withstand harsh acidic conditions. organic-chemistry.org

Birch Reduction: Dissolving metal reductions, such as the Birch reduction (sodium in liquid ammonia), can also be used for deprotection. nih.gov

Orthogonal Protecting Group Strategies in Complex Amino Acid Synthesis

The synthesis of complex amino acids such as this compound relies heavily on orthogonal protecting group strategies to ensure selective modification of specific functional groups without affecting others. An orthogonal system employs multiple protecting groups within a single molecule, each of which can be removed by a specific set of reagents or conditions without disturbing the others. biosynth.com This approach is fundamental in multi-step syntheses, particularly in solid-phase peptide synthesis (SPPS), where sequential reactions are required. biosynth.comresearchgate.net

In the case of this compound, two key protecting groups are present: the N-terminal Fluorenylmethyloxycarbonyl (Fmoc) group and the side-chain Benzyl (Bzl) ether group. These two groups form a crucial orthogonal pair.

N-Fmoc Group: This group protects the primary amine. It is base-labile and is typically removed using a solution of a secondary amine, such as 20% piperidine in a solvent like N,N-dimethylformamide (DMF).

O-Benzyl Group: This group protects the hydroxyl function on the phenyl ring. It is stable to the basic conditions used for Fmoc removal but can be cleaved under different conditions, most commonly by catalytic hydrogenolysis (e.g., H₂ gas with a Palladium catalyst) or by treatment with strong acids like trifluoroacetic acid (TFA).

This orthogonality allows for a strategic sequence of deprotection. For instance, in peptide synthesis, the Fmoc group can be selectively removed to allow for the coupling of the next amino acid in a sequence, while the benzyl group remains intact to protect the side-chain hydroxyl. The benzyl group would then be removed during the final global deprotection step, often concurrently with cleavage from a solid support resin. researchgate.net

The most widely used orthogonal strategy in modern peptide synthesis is the Fmoc/tBu (tert-butyl) combination, where the Fmoc group is removed by a base and the tBu-based side-chain protecting groups are removed by acid. biosynth.comub.edu The Fmoc/Bzl strategy employed for this compound operates on a similar principle of differential lability, providing chemists with precise control over the synthetic pathway.

Below is a table illustrating common orthogonal protecting group pairs used in amino acid synthesis and their respective cleavage conditions.

Protecting GroupProtected FunctionalityCleavage ConditionOrthogonal To
Fmoc α-AminoBase (e.g., Piperidine)Bzl, tBu, Trt
Boc α-AminoStrong Acid (e.g., TFA)Fmoc, Alloc
Benzyl (Bzl) Hydroxyl, CarboxylHydrogenolysis, Strong AcidFmoc, Alloc
tert-Butyl (tBu) Hydroxyl, CarboxylStrong Acid (e.g., TFA)Fmoc, Alloc
Alloc α-AminoPd(0) CatalystFmoc, Boc, tBu
Mtt α-AminoMild Acid (e.g., 1% TFA)Fmoc, Bzl, tBu

Reaction Mechanism Studies and Process Optimization for this compound Synthesis

Mechanistic Investigations of Key Transformation Steps

The primary transformation in the synthesis of this compound from its precursor, 3-benzyloxy-DL-phenylalanine, is the protection of the α-amino group. This reaction is typically an N-acylation. The most common reagent used for this purpose is 9-fluorenylmethyl-succinimidyl carbonate (Fmoc-OSu).

The mechanism proceeds via a nucleophilic acyl substitution. The amino group of the phenylalanine derivative acts as the nucleophile, attacking the electrophilic carbonyl carbon of the Fmoc-OSu reagent. This forms a transient tetrahedral intermediate. Subsequently, the N-hydroxysuccinimide (HOSu) group is eliminated as a stable leaving group, resulting in the formation of the stable amide bond of the N-Fmoc protected amino acid. The reaction is typically carried out in the presence of a mild base (e.g., sodium bicarbonate) in an aqueous/organic solvent mixture to neutralize the liberated HOSu and maintain a nucleophilic, unprotonated amino group.

A potential side reaction, particularly when using Fmoc-OSu, involves the formation of Fmoc-β-alanine derivatives. ub.edu This can occur if the succinimide ring opens, leading to impurities that are difficult to remove. Careful control of reaction conditions is necessary to minimize such byproducts. ub.edu

Evaluation of Catalysts and Reagents for Improved Yield and Selectivity

The choice of acylating agent is critical for achieving high yield and purity in the synthesis of this compound. While Fmoc-OSu is widely used, other reagents have been evaluated to overcome its limitations, such as the formation of side products. ub.eduresearchgate.net

Fmoc-Cl (9-fluorenylmethyloxycarbonyl chloride): This reagent is highly reactive but can lead to the formation of Fmoc-dipeptides, where a second molecule of the amino acid is acylated by an Fmoc-amino acid intermediate. ub.edu

Fmoc-OSu (9-fluorenylmethyl-succinimidyl carbonate): Generally provides good yields and is easier to handle than Fmoc-Cl. However, it can lead to the formation of Fmoc-β-Ala-OH impurities. ub.edu

Fmoc-2-MBT (S-(9-Fluorenylmethyl)-2-mercaptobenzothiazole): This reagent has been shown to react smoothly with amino acids to yield the corresponding Fmoc-amino acid without the formation of problematic dipeptide or β-alanine side products, although the reaction rate is slower compared to Fmoc-OSu. ub.edu

The table below compares the performance of different Fmocylating reagents in a typical N-protection reaction.

ReagentRelative ReactivityCommon Side ProductsAdvantagesDisadvantages
Fmoc-Cl HighFmoc-dipeptidesFast reaction timeProne to side reactions
Fmoc-OSu ModerateFmoc-β-Ala-OHGood yields, stable solidCan generate hard-to-remove impurities
Fmoc-2-MBT LowNone reportedHigh purity of final productSlower reaction times

In the broader context of synthesizing the precursor, 3-benzyloxy-DL-phenylalanine, various catalytic methods are employed. For instance, palladium-catalyzed reactions are used for asymmetric hydroesterification of arylenimides to create β-amino acid structures. nih.gov Similarly, enzymatic approaches using phenylalanine ammonia lyases (PALs) can be used to synthesize phenylalanine derivatives from cinnamic acids. nih.gov

Optimization of Reaction Conditions: Solvent Effects and Temperature Regimes

Optimizing reaction conditions is essential for maximizing the yield and purity of this compound. Key parameters include the choice of solvent, reaction temperature, and the rate of reagent addition. researchgate.net

Solvent Effects: The N-Fmoc protection of an amino acid is often performed in a biphasic solvent system, such as acetone/water or dioxane/water. researchgate.net The organic solvent ensures the solubility of the Fmoc reagent, while the aqueous phase, typically containing a mild base like NaHCO₃ or Na₂CO₃, dissolves the amino acid and neutralizes acidic byproducts. Research has shown that both the choice of solvent and the rate of addition of the Fmoc reagent can significantly impact the reaction yield. researchgate.net For example, using an ethanol/water system has been explored as a less toxic alternative for the crystallization and purification of N-Fmoc amino acids. google.com

The following table summarizes the impact of various reaction conditions on the synthesis of N-Fmoc amino acids.

ParameterConditionEffect on YieldEffect on PurityRationale
Solvent Acetone/WaterHighGoodGood solubility for both amino acid and Fmoc-OSu.
Solvent Dioxane/WaterHighGoodAlternative to acetone with similar properties.
Solvent Ethanol/WaterModerate-HighExcellent (post-crystallization)Favorable for purification and less toxic. google.com
Temperature 0-5°CMay slightly decrease rateHighMinimizes side reactions and reagent decomposition.
Temperature 20-25°CHighGoodFaster reaction rate, acceptable purity with control.
Reagent Addition Slow / DropwiseHighHighPrevents localized high concentrations of the reagent, reducing dipeptide formation. researchgate.net

Applications in Advanced Peptide and Peptidomimetic Synthesis

Integration of N-Fmoc-3-benzyloxy-DL-phenylalanine into Solid-Phase Peptide Synthesis (SPPS)

Solid-phase peptide synthesis (SPPS) is the predominant method for the chemical synthesis of peptides. altabioscience.com The Fmoc/tBu strategy is a widely adopted approach due to its use of milder reaction conditions compared to the traditional Boc/Benzyl (B1604629) method. altabioscience.comresearchgate.net The integration of this compound into SPPS follows the standard cycle of deprotection, coupling, and washing. The Fmoc group is removed using a base, typically a solution of piperidine (B6355638) in a suitable solvent like dimethylformamide (DMF), to expose the free amine for the subsequent coupling reaction. embrapa.br

Coupling Reagent Selection and Efficiency for Stereochemically Intact Incorporation

The selection of an appropriate coupling reagent is critical for achieving high efficiency and minimizing side reactions, particularly racemization, during the incorporation of this compound. The benzylic proton at the α-carbon of this amino acid derivative increases its susceptibility to epimerization under basic conditions. Therefore, the choice of coupling reagent and additives is paramount for maintaining stereochemical integrity.

Commonly used coupling reagents in Fmoc-SPPS can be categorized into two main classes: carbodiimides and phosphonium/aminium salts. bachem.com

Carbodiimides , such as N,N'-diisopropylcarbodiimide (DIC), are often used in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt) or its aza-derivative (HOAt). These additives form active esters that react with the free amine of the growing peptide chain, which can help to suppress racemization. peptide.com For linking the first amino acid to a hydroxyl-functionalized resin like Wang resin, a catalyst such as 4-(dimethylamino)pyridine (DMAP) is typically required, although its basicity can increase the risk of racemization. peptide.comaltabioscience.com

Phosphonium and Aminium (Uronium) Salts , such as Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP), O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU), and O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU), are highly efficient coupling reagents. bachem.comsigmaaldrich.com HATU, in particular, is known to react faster and with less epimerization compared to HBTU. peptide.com More recent developments include COMU (O-(1-Cyano-2-ethoxy-2-oxoethylideneamino)-N,N,N',N'-tetramethyluronium hexafluorophosphate), which incorporates the HOBt analogue Oxyma Pure directly into its structure and is reported to have high coupling efficiencies with reduced racemization risk. bachem.comluxembourg-bio.com

The efficiency of these reagents for incorporating sterically hindered or racemization-prone amino acids is a key consideration. While specific data for this compound is not extensively documented, studies on the similarly structured phenylglycine (Phg) have shown that the choice of both the coupling reagent and the base is crucial. luxembourg-bio.com For instance, the combination of COMU with a less nucleophilic base like 2,4,6-trimethylpyridine (B116444) (TMP) or N,N-diisopropylethylamine (DIPEA) has been shown to significantly reduce racemization. bachem.comluxembourg-bio.com

Table 1: Comparison of Common Coupling Reagents for SPPS

Coupling Reagent Class Advantages Considerations
DIC/HOBt Carbodiimide/Additive Cost-effective, low racemization with HOBt. peptide.com Slower reaction times compared to onium salts.
HBTU Aminium (Uronium) Fast and efficient coupling. peptide.com Can cause guanidinylation of the N-terminus if used in excess. peptide.com
HATU Aminium (Uronium) Very fast, less epimerization than HBTU. peptide.comsigmaaldrich.com More expensive than HBTU.
PyBOP Phosphonium High coupling efficiency, good for hindered couplings. merckmillipore.com By-products can be difficult to remove.

| COMU | Aminium (Uronium) | High efficiency, safer (non-explosive by-products), good solubility. bachem.com | Newer reagent, may be more costly. |

Strategies for Minimizing Racemization during Peptide Elongation

Racemization at the α-carbon is a significant concern during peptide synthesis, particularly for amino acids with electron-withdrawing groups or acidic protons on the side chain, such as this compound. The primary mechanism for racemization during coupling involves the formation of a 5(4H)-oxazolone (azlactone) intermediate. The activated carboxylic acid can cyclize, and the resulting azlactone has an acidic proton at the Cα position which can be abstracted by a base, leading to a loss of stereochemical integrity. nih.gov

Several strategies can be employed to minimize racemization during the incorporation of this compound:

Choice of Coupling Reagent and Additive: As discussed, using reagents that promote rapid coupling and minimize the lifetime of the activated intermediate is crucial. The use of additives like HOBt or HOAt is standard practice with carbodiimides to form active esters that are less prone to racemization. peptide.com Reagents like HATU and COMU are often preferred for their ability to facilitate fast and clean couplings. bachem.compeptide.com

Base Selection: The choice of the tertiary amine base used during the coupling step has a significant impact. Highly basic and nucleophilic bases can promote azlactone formation and subsequent racemization. Sterically hindered, non-nucleophilic bases such as N,N-diisopropylethylamine (DIPEA) or 2,4,6-trimethylpyridine (collidine) are generally preferred over less hindered bases like N-methylmorpholine (NMM). bachem.comuci.edu

Reaction Conditions: Performing couplings at lower temperatures can help to reduce the rate of racemization. Additionally, minimizing the pre-activation time (the time the amino acid is in contact with the coupling reagent and base before being added to the resin) can limit the opportunity for the activated species to racemize.

Protecting Group Strategy: While not always practical to change, the N-terminal protecting group itself can influence racemization. The standard Fmoc group, being an alkoxycarbonyl group, contributes to the potential for racemization upon activation. nih.gov Alternative protecting groups are being researched to address this issue. nih.gov

Solid Support Compatibility and Linker Design for Site-Specific Integration

The choice of solid support (resin) and the linker that attaches the first amino acid is fundamental to the success of SPPS. The linker determines the C-terminal functionality of the final peptide (e.g., acid or amide) and the conditions required for its cleavage from the resin. biotage.com

For the synthesis of peptides with a C-terminal carboxylic acid using this compound as the C-terminal residue, two common resins are:

Wang Resin: This is a p-alkoxybenzyl alcohol-based resin and is one of the most widely used supports for Fmoc-SPPS to generate peptide acids. altabioscience.combiotage.com The first amino acid is attached via an ester linkage. However, the conditions for loading the first amino acid, which often involve DMAP, can lead to racemization of the C-terminal residue. altabioscience.com To circumvent this, pre-loaded Wang resins are often used. altabioscience.com Cleavage from Wang resin is typically achieved with strong acid, such as 95% trifluoroacetic acid (TFA), which simultaneously removes most common side-chain protecting groups. biotage.com

2-Chlorotrityl Chloride (2-CTC) Resin: This resin is highly acid-sensitive and offers a significant advantage in minimizing racemization during the loading of the first amino acid due to its steric bulk. biotage.comglycopep.com The loading procedure is performed under milder basic conditions (typically using DIPEA) without the need for DMAP. glycopep.com A key feature of the 2-CTC resin is that the peptide can be cleaved under very mild acidic conditions (e.g., 1-3% TFA or acetic acid), which allows for the synthesis of fully protected peptide fragments that can be used in further fragment condensation strategies. biotage.comiris-biotech.de

Table 2: Comparison of Common Resins for Peptide Acid Synthesis

Resin Linker Type Key Advantages Cleavage Conditions C-Terminal Racemization Risk
Wang p-Alkoxybenzyl ester Widely used, cost-effective, good for linear peptides. altabioscience.com Strong acid (e.g., 95% TFA). biotage.com Higher during loading due to potential use of DMAP. altabioscience.com

| 2-Chlorotrityl | Trityl | Minimizes C-terminal racemization during loading, allows for mild cleavage to yield protected fragments. biotage.comglycopep.com | Very mild acid (1-3% TFA, AcOH). biotage.com | Very low. biotage.com |

Utilization in Solution-Phase Peptide Synthesis Methodologies

While SPPS is dominant for many applications, solution-phase peptide synthesis (LPPS) remains a viable and sometimes preferred strategy, particularly for the large-scale synthesis of shorter peptides (typically up to 10-15 amino acids). altabioscience.com In this methodology, all reactions (coupling and deprotection) are carried out in solution, and the product is isolated and purified after each step.

Design and Synthesis of Peptidomimetics and Conformationally Constrained Peptide Analogues

Peptidomimetics are molecules that mimic the structure and function of natural peptides but are designed to have improved properties, such as enhanced stability against proteolytic degradation, better bioavailability, and increased receptor selectivity and affinity. nih.gov Incorporating unnatural amino acids, such as this compound, is a key strategy in the design of peptidomimetics and conformationally constrained peptide analogues.

The introduction of the 3-benzyloxy-phenylalanine residue can influence the peptide's properties in several ways:

Conformational Constraint: The bulky benzyloxy group can restrict the rotational freedom (chi angles) of the amino acid side chain, which in turn can help to lock the peptide backbone into a more defined conformation. iris-biotech.de This pre-organization can lead to a higher binding affinity for the target receptor by reducing the entropic penalty of binding.

Modified Pharmacophore: The benzyl ether moiety can participate in different non-covalent interactions (e.g., hydrophobic, pi-stacking) with the target receptor compared to a natural phenylalanine residue. This allows for the fine-tuning of the pharmacophore to optimize binding.

Increased Stability: The modification on the phenyl ring can sterically hinder the approach of proteolytic enzymes, thereby increasing the peptide's half-life in vivo.

Rational Design Principles for this compound-Containing Bioactive Analogues

The rational design of bioactive peptide analogues containing this compound is guided by structure-activity relationship (SAR) studies and computational modeling. The goal is to understand how this specific modification impacts the peptide's three-dimensional structure and its interaction with a biological target.

Key design principles include:

Target Analysis: A thorough understanding of the target receptor's binding pocket is essential. If the structure is known (e.g., from X-ray crystallography or NMR), molecular docking simulations can be used to predict how the 3-benzyloxy-phenylalanine residue will fit and what new interactions it might form.

Pharmacophore Modeling: The key functional groups of a known peptide ligand (the pharmacophore) required for biological activity are identified. This compound can be used to either mimic a key interaction or to introduce new interactions to enhance potency or selectivity. For example, the benzyloxy group could be designed to occupy a hydrophobic sub-pocket in the receptor that is not engaged by the parent peptide.

Conformational Control: The primary goal of introducing constrained residues is often to stabilize a specific secondary structure, such as a β-turn or an α-helix, which is known to be the bioactive conformation. The steric bulk of the 3-benzyloxy group can be used to favor a particular side-chain orientation (χ1 and χ2 torsional angles), thereby influencing the local backbone conformation (φ and ψ angles).

Systematic SAR Studies: A library of analogues can be synthesized where native amino acids (like Phe or Tyr) at specific positions are replaced with 3-benzyloxy-phenylalanine. The biological activity of these analogues is then tested to build a comprehensive SAR profile. This data reveals which positions are tolerant to this modification and where it provides a benefit to activity. For instance, studies on ACE inhibitory peptides have shown that hydrophobic amino acids at the C-terminus can enhance activity, suggesting that analogues containing 3-benzyloxy-phenylalanine could be promising candidates. mdpi.com

By applying these principles, chemists can strategically incorporate this compound to develop novel peptidomimetics with tailored pharmacological profiles for therapeutic applications.

Side-Chain Diversification Strategies for Functional Enhancement

The benzyloxy moiety on the phenyl ring of this compound is not merely a passive structural element; it is a latent functional group that can be unmasked to introduce diverse functionalities into a peptide sequence. This process, known as side-chain diversification, is critical for enhancing the biological activity, stability, and pharmacokinetic properties of peptides.

The primary strategy for diversifying the side chain of a 3-benzyloxy-phenylalanine residue involves the cleavage of the benzyl ether to reveal a reactive hydroxyl group. This deprotection is typically achieved through catalytic hydrogenation, a mild and efficient method that is compatible with many other protecting groups used in peptide synthesis. organic-chemistry.org Once exposed, the hydroxyl group can serve as a versatile anchor point for the attachment of a wide array of chemical entities, as detailed in the table below.

Functional Group Potential Modification Purpose/Enhancement
Hydroxyl (-OH)Alkylation, AcylationIntroduction of lipophilic or hydrophilic chains to modulate solubility and cell permeability.
Hydroxyl (-OH)GlycosylationAttachment of sugar moieties to improve stability, solubility, and receptor binding.
Hydroxyl (-OH)PhosphorylationMimicking post-translational modifications to study cellular signaling pathways.
Hydroxyl (-OH)Attachment of fluorescent probes or biotinEnabling peptide tracking, imaging, and affinity purification.

Beyond direct modification of the deprotected hydroxyl group, the aromatic ring of the phenylalanine derivative itself can be a target for diversification. Palladium-catalyzed C-H functionalization protocols have been developed for the olefination and arylation of phenylalanine residues within peptides. ntu.ac.ukresearchgate.net These methods are compatible with the Fmoc-based solid-phase peptide synthesis (SPPS) strategy and allow for the late-stage introduction of novel substituents directly onto the phenyl ring, thereby expanding the chemical space accessible for functional enhancement. uva.nlchemrxiv.org Such modifications can profoundly influence the peptide's conformation and its interaction with biological targets.

Role in the Construction of Macrocyclic and Constrained Peptide Architectures

The conformational flexibility of linear peptides often limits their therapeutic potential due to reduced receptor affinity and susceptibility to proteolytic degradation. The introduction of conformational constraints, such as through macrocyclization, can overcome these limitations. This compound is a valuable building block in the design and synthesis of such constrained peptide architectures. nih.gov

The incorporation of this non-canonical amino acid provides a strategic point for initiating cyclization. Following its incorporation into a peptide sequence and subsequent deprotection of the benzyl ether, the resulting hydroxyl group can be utilized to form a macrocyclic ring. This can be achieved through several strategies:

Side-Chain-to-Side-Chain Cyclization: The hydroxyl group can be reacted with a suitably activated functional group on another amino acid side chain within the peptide sequence. For instance, an ester linkage can be formed with a carboxylic acid side chain (e.g., from Aspartic or Glutamic acid), or an ether linkage with a suitable halide-containing side chain. researchgate.net

Side-Chain-to-Backbone Cyclization: The side-chain hydroxyl group can be linked to the N-terminal amine or the C-terminal carboxylic acid of the peptide, creating a head-to-tail or head-to-side-chain cyclized peptide.

The choice of cyclization strategy can significantly impact the final conformation of the peptide, allowing for the fine-tuning of its three-dimensional structure to optimize binding to a specific biological target. The table below outlines some potential macrocyclization strategies involving a deprotected 3-hydroxy-phenylalanine residue.

Cyclization Strategy Reacting Partners Resulting Linkage Key Features
Lactone (Ester) Formation3-OH-Phe and Asp/Glu side-chainEsterForms a stable macrocyclic ring, influencing peptide backbone conformation.
Ether Formation3-OH-Phe and a halide-containing amino acidEtherProvides a stable and relatively flexible linkage within the macrocycle.
Ring-Closing Metathesis (RCM)An O-allyl derivative of 3-OH-Phe and another allyl-containing side chainCarbon-Carbon double bondA powerful and versatile method for creating macrocycles of various sizes. researchgate.net

Furthermore, the aromatic side chain of phenylalanine residues can be utilized as an anchor point for solid-phase synthesis, which can facilitate the on-resin synthesis of complex cyclic peptides. semanticscholar.org The ability to introduce a functionalizable handle, such as the one provided by 3-benzyloxy-phenylalanine, enhances the repertoire of techniques available for generating novel and potent macrocyclic peptide and peptidomimetic drug candidates. uq.edu.aunih.govnih.gov

Contributions to Protein Engineering and Chemical Biology Research

Methodologies for Site-Specific Incorporation of Non-Natural Amino Acids into Proteins

The precise placement of a non-natural amino acid at a specific site within a protein sequence is critical for engineering its function. Several robust methodologies have been developed for this purpose.

Genetic Code Expansion: The most powerful technique for site-specific incorporation is the expansion of the genetic code. frontiersin.org This method involves repurposing a codon, typically a stop codon like the amber codon (UAG), to encode the nnAA. nih.gov This requires an "orthogonal" aminoacyl-tRNA synthetase/tRNA pair, which functions independently of the host cell's own translational machinery. nih.govnih.gov The orthogonal synthetase is engineered to specifically recognize the nnAA (e.g., a phenylalanine derivative) and charge it onto the orthogonal tRNA. nih.gov This tRNA has an anticodon that recognizes the repurposed codon (e.g., CUA for the UAG codon), thereby delivering the nnAA to the ribosome for incorporation into the growing polypeptide chain. frontiersin.org This strategy has been successfully used to incorporate numerous phenylalanine derivatives, including those with substitutions at the ortho, meta, and para positions. acs.orgnih.gov

Cell-Free Protein Synthesis (CFPS): CFPS systems offer a valuable alternative to in-vivo incorporation. nih.govfrontiersin.org In a cell-free environment, the cellular machinery for transcription and translation is utilized in a test tube, free from the constraints of a living cell wall and cell viability concerns. frontiersin.orgfrontiersin.org This "open" system allows for the direct addition of high concentrations of the desired nnAA, which can be particularly advantageous for amino acids with poor cell permeability or solubility. frontiersin.orgfrontiersin.org CFPS has been shown to achieve high yields of proteins containing site-specifically incorporated phenylalanine analogs like p-propargyloxyphenylalanine and p-azido-L-phenylalanine. nih.govnih.gov

MethodDescriptionKey AdvantagesRelevant Phenylalanine Derivatives
Genetic Code Expansion Utilizes an orthogonal aminoacyl-tRNA synthetase/tRNA pair to incorporate an nnAA in response to a reassigned codon (e.g., UAG stop codon) in living cells. nih.govnih.govHigh site-specificity and fidelity; enables production of modified proteins in a cellular context. nih.govp-azido-L-phenylalanine, p-acetyl-L-phenylalanine, ortho- and meta-substituted phenylalanines. acs.orgnih.govbiorxiv.org
Cell-Free Protein Synthesis (CFPS) In vitro protein synthesis using cell extracts or purified components, allowing direct addition of the nnAA to the reaction mixture. nih.govfrontiersin.orgBypasses issues of cell viability and nnAA uptake; allows for incorporation of potentially toxic nnAAs; faster than in-vivo methods. frontiersin.orgfrontiersin.orgnih.govp-propargyloxyphenylalanine, p-azido-L-phenylalanine, phosphoserine. nih.govnih.gov
Solid-Phase Peptide Synthesis (SPPS) Stepwise chemical synthesis of a peptide chain on a solid support. The N-Fmoc protecting group is crucial for this process. altabioscience.comFull control over the sequence; allows incorporation of multiple different nnAAs; not limited by the translational machinery. nih.govVirtually any chemically synthesized Fmoc-protected derivative, including Fmoc-3-bromo-D-phenylalanine. researchgate.net

Development of Biochemical Probes and Labeling Strategies Utilizing Phenylalanine Derivatives

Phenylalanine derivatives equipped with unique chemical handles are invaluable tools for creating biochemical probes to study protein interactions, structure, and function. nih.gov These probes can be used for fluorescent labeling, photo-crosslinking, and other bioconjugation techniques.

Click Chemistry Handles: Amino acids containing azide (B81097) or alkyne groups are widely used for "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). nih.gov For instance, p-azido-L-phenylalanine (AzF) and p-propargyloxyphenylalanine (pPa) can be incorporated into a protein and subsequently reacted with a probe molecule (e.g., a fluorophore or biotin) that has the corresponding alkyne or azide partner. nih.govresearchgate.net This allows for highly specific and efficient labeling of the target protein.

Photoreactive Crosslinkers: Phenylalanine analogs containing photoreactive groups, such as benzophenones or phenyl azides, are used in photoaffinity labeling to identify binding partners. nih.govnih.gov When exposed to UV light, these groups form a highly reactive species that can covalently bond to nearby molecules, thus "trapping" interacting proteins for subsequent identification and analysis. nih.gov A recently developed clickable, photoreactive amino acid, p-(4-(but-3-yn-1-yl)benzoyl)-l-phenylalanine (Abpa), combines a benzophenone (B1666685) photoreactive group and a terminal alkyne for click chemistry, streamlining the process of creating photoaffinity probes. nih.gov

Spectroscopic Probes: Some phenylalanine derivatives can act as intrinsic spectroscopic probes. For example, o-cyano-phenylalanine can be used as a selective sensor to probe the local environment of proteins, as its fluorescence is sensitive to the polarity of its surroundings. acs.org This allows researchers to study protein folding and conformational changes. acs.org

Probe TypeFunctional GroupApplicationExample Derivative
Click Chemistry Handle Azide, AlkyneSite-specific labeling with fluorophores, biotin, or other molecules via CuAAC reaction. nih.govp-azido-L-phenylalanine (AzF), p-propargyloxyphenylalanine (pPa). nih.govresearchgate.net
Photo-Crosslinker Benzophenone, Phenyl AzideCovalently trapping interacting molecules upon UV irradiation to identify binding partners. nih.govnih.govp-(4-(but-3-yn-1-yl)benzoyl)-l-phenylalanine (Abpa). nih.gov
Spectroscopic Reporter Cyano Group, Halogens (F, I)Probing local protein environments and dynamics through fluorescence or NMR spectroscopy. acs.orgresearchgate.neto-cyano-phenylalanine, 4-Iodo-L-phenylalanine. acs.orgresearchgate.net
Bioconjugation Handle Bromo, IodoAttaching biomolecules to surfaces or other molecules through cross-coupling reactions. researchgate.netFmoc-3-bromo-D-phenylalanine. researchgate.net

Modulation of Protein Structure and Function through Unnatural Amino Acid Inclusion

Incorporating nnAAs can subtly or dramatically alter a protein's properties, providing a powerful tool for modulating its structure and function. nih.gov The introduction of new functional groups on the phenylalanine ring can influence everything from folding and stability to enzymatic activity and binding affinity. frontiersin.orgacs.org

For example, replacing a standard amino acid with a derivative containing a bulky or electrostatically different side chain can disrupt or create new interactions within the protein core or at its surface. The introduction of para-pentafluorosulfanyl phenylalanine (SF5Phe), which has both strong polarity and high hydrophobicity, has been shown to form specific, strong interactions that can increase the binding affinity of a peptide to its target. acs.org In another study, swapping out key phenylalanine residues in a protein involved in magnetoreception resulted in a complete loss of function, demonstrating that specific phenyl rings were critical for its activity. researchgate.net

The crystal structure of para-methyl-l-phenylalanine reveals a modulated superstructure that differs from standard L-phenylalanine, indicating that even a small methyl group can significantly influence crystal packing and intermolecular interactions. frontiersin.org Such modifications can be leveraged to fine-tune the stability and assembly of protein structures.

Engineering of Bioactive Peptides and Peptide-Based Biomaterials

Fmoc-protected phenylalanine derivatives are fundamental building blocks for engineering bioactive peptides and self-assembling biomaterials. researchgate.netrsc.org The inherent hydrophobicity and potential for π-π stacking of the Fmoc group and the phenylalanine ring promote the self-assembly of these molecules into ordered nanostructures, such as fibers, ribbons, and hydrogels. rsc.orgresearchgate.net

These self-assembled materials have numerous applications in biomedicine. nih.gov For instance, hydrogels formed from Fmoc-phenylalanine and its derivatives can serve as scaffolds for tissue engineering or as matrices for the controlled release of drugs. nih.govrsc.org These materials are often biocompatible and can mimic the natural extracellular matrix. researchgate.net Researchers have demonstrated that hydrogels made from perfluorinated Fmoc-phenylalanine derivatives can encapsulate and provide sustained release of therapeutic proteins. nih.gov By altering the peptide sequence or the substituents on the phenylalanine ring, the physical properties (e.g., stiffness, porosity) and morphology of the resulting biomaterial can be precisely controlled. rsc.org

Advanced Spectroscopic and Chromatographic Characterization Methodologies

Spectroscopic Techniques for Structural Elucidation of the Compound and Its Derivatives

Spectroscopy is a cornerstone for confirming the identity and structure of N-Fmoc-3-benzyloxy-DL-phenylalanine. Each method offers unique insights into the compound's architecture.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise structure of this compound in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), a detailed connectivity map of the molecule can be constructed.

¹H NMR spectra provide information on the chemical environment of each proton. The spectrum of this compound exhibits characteristic signals corresponding to the protons of the Fmoc protecting group, the phenylalanine backbone, and the benzyloxy substituent. Protons on the fluorenyl group typically appear in the aromatic region (around 7.2-7.8 ppm), while the benzylic protons of the side chain and the Fmoc group's CH and CH₂ protons show distinct chemical shifts.

¹³C NMR spectroscopy complements the ¹H NMR data by providing a signal for each unique carbon atom in the molecule. This technique is crucial for confirming the carbon skeleton, including the carbonyl carbons of the carbamate and carboxylic acid, which appear at the downfield end of the spectrum (typically 155-175 ppm).

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are employed to establish connectivity. COSY reveals proton-proton coupling relationships within the same spin system, while HSQC correlates directly bonded proton and carbon atoms, allowing for unambiguous assignment of all signals and confirming the compound's covalent structure.

Table 1: Representative NMR Data for Phenylalanine Derivatives
Atom TypeTypical ¹H Chemical Shift (ppm)Typical ¹³C Chemical Shift (ppm)
Fmoc Aromatic CH7.20 - 7.85120 - 144
Phenylalanine Aromatic CH6.80 - 7.30115 - 137
Benzyloxy Aromatic CH7.30 - 7.45127 - 137
Fmoc CH/CH₂4.20 - 4.6047, 67
Phenylalanine α-CH4.50 - 4.7054 - 56
Phenylalanine β-CH₂2.95 - 3.2037 - 38
Benzyloxy CH₂~5.05~70
Carbamate C=O-~156
Carboxylic Acid C=O-~175

Note: Exact chemical shifts can vary depending on the solvent and experimental conditions.

Mass spectrometry (MS) is an essential technique for determining the molecular weight of this compound and confirming its elemental composition. In this method, the compound is ionized, and the mass-to-charge ratio (m/z) of the resulting ions is measured.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to determine the precise elemental formula of the compound. This is a definitive method for confirming the identity of the molecule, distinguishing it from other compounds with the same nominal mass. For this compound (C₃₁H₂₇NO₅), the expected exact mass provides unambiguous confirmation of its composition.

Fragmentation patterns observed in the mass spectrum can also offer structural information. Common fragmentation pathways for Fmoc-protected amino acids include the characteristic loss of the fluorenylmethyl group, providing further evidence for the compound's structure.

Table 2: Key Mass Spectrometry Data for this compound
ParameterValue
Molecular FormulaC₃₁H₂₇NO₅
Molecular Weight493.55 g/mol
Common Adducts (m/z)[M+H]⁺, [M+Na]⁺

Infrared (IR) spectroscopy is used to identify the various functional groups present in this compound by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. researchgate.net

The IR spectrum provides a molecular "fingerprint" and confirms the presence of key structural components. researchgate.net The strong absorption bands for the carbonyl (C=O) stretching vibrations of the carbamate and carboxylic acid groups are particularly prominent. Other characteristic absorptions include the N-H stretching of the amide, C-O stretching of the ether and ester groups, and C-H stretching from the aromatic rings. The presence of the bulky Fmoc group often facilitates gelation through π-π stacking interactions, which can be observed in the IR spectrum. researchgate.net

Table 3: Characteristic IR Absorption Frequencies
Functional GroupBond VibrationTypical Wavenumber (cm⁻¹)
Carboxylic AcidO-H stretch2500 - 3300 (broad)
AmideN-H stretch3250 - 3400
AromaticC-H stretch3000 - 3100
Carbamate/Carboxylic AcidC=O stretch1690 - 1760
Aromatic RingC=C stretch1450 - 1600
EtherC-O stretch1000 - 1300

When this compound is incorporated as a non-natural amino acid into a peptide sequence, Circular Dichroism (CD) spectroscopy becomes a valuable tool for analyzing the peptide's secondary structure. CD measures the differential absorption of left and right circularly polarized light, which is sensitive to the chiral environment of the peptide backbone.

Chromatographic Techniques for Separation and Isomeric Analysis

Chromatography is indispensable for the purification and purity analysis of this compound.

High-Performance Liquid Chromatography (HPLC) is the standard method for determining the purity of this compound. This technique separates components of a mixture based on their differential partitioning between a stationary phase (typically a packed column) and a mobile phase (a liquid solvent).

For Fmoc-protected amino acids, reversed-phase HPLC (RP-HPLC) is most commonly used. phenomenex.com In this mode, a nonpolar stationary phase (like C18-silica) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile, often with an acid modifier such as trifluoroacetic acid (TFA). phenomenex.com The high hydrophobicity of the Fmoc group ensures strong retention on the column, allowing for excellent separation from less hydrophobic impurities.

Purity is assessed by monitoring the column eluent with a UV detector, usually at a wavelength where the Fmoc group strongly absorbs (around 254-265 nm). rsc.org The purity of the sample is determined by the relative area of the main product peak compared to the total area of all peaks in the chromatogram. Chiral HPLC, using specialized chiral stationary phases, can also be employed to analyze the enantiomeric purity of the compound. phenomenex.com

Table 4: Typical HPLC Parameters for Purity Analysis
ParameterTypical Condition
Column Reversed-Phase C18 (e.g., 250 x 4.6 mm, 5 µm)
Mobile Phase Gradient of Acetonitrile and Water with 0.1% TFA
Flow Rate 1.0 mL/min
Detection UV at 254 nm or 265 nm
Temperature Ambient

Chiral Chromatography for Enantiomeric Purity and Resolution Studies

The separation of enantiomers from the racemic mixture of this compound is a critical analytical challenge, essential for ensuring the stereochemical purity of starting materials in peptide synthesis. High-Performance Liquid Chromatography (HPLC) utilizing Chiral Stationary Phases (CSPs) is the predominant technique for this purpose. The selection of the appropriate CSP and mobile phase is crucial for achieving effective chiral recognition and resolution.

Research Findings:

Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are widely effective for the chiral separation of N-Fmoc protected α-amino acids under reversed-phase conditions. phenomenex.comphenomenex.com Similarly, macrocyclic glycopeptide-based CSPs, like those employing teicoplanin (commercially available as CHIROBIOTIC T), have demonstrated broad selectivity for N-derivatized amino acids, including Fmoc-protected variants. sigmaaldrich.comsigmaaldrich.com

The chiral recognition mechanism on these CSPs involves a combination of interactions, including hydrogen bonding, π-π interactions, dipole-dipole interactions, and steric hindrance. For this compound, the bulky fluorenylmethoxycarbonyl (Fmoc) and benzyloxy groups play a significant role in the diastereomeric complex formation with the chiral selector, which is necessary for separation. nih.gov

Successful separations are typically achieved using either a reversed-phase or a polar organic mobile phase. sigmaaldrich.com A common approach for reversed-phase separation of Fmoc-amino acids involves a mobile phase consisting of an organic modifier like acetonitrile, combined with an acidic additive such as trifluoroacetic acid (TFA), which helps to control the ionization state of the analyte and improve peak shape. phenomenex.com

Interactive Data Table: Illustrative Chiral Separation Parameters for Fmoc-Amino Acids

The following table presents typical separation results for various N-Fmoc-DL-amino acids on a cellulose-based CSP, illustrating the high-resolution achievable with this technique. The elution order can vary depending on the specific amino acid and chiral stationary phase used.

CompoundChiral Stationary PhaseMobile Phase (v/v)α (Selectivity)Rs (Resolution)Elution Order
N-Fmoc-DL-AlanineLux® Cellulose-2ACN / 0.1% TFA in H₂O1.252.65L then D
N-Fmoc-DL-ValineLux® Cellulose-2ACN / 0.1% TFA in H₂O1.183.10L then D
N-Fmoc-DL-PhenylalanineLux® Cellulose-2ACN / 0.1% TFA in H₂O1.152.50L then D
N-Fmoc-DL-TryptophanLux® Cellulose-3ACN / 0.1% TFA in H₂O1.294.31L then D
N-Fmoc-DL-MethionineLux® Cellulose-2ACN / 0.1% TFA in H₂O1.193.15L then D

Note: Data is illustrative and based on general findings for Fmoc-amino acids on polysaccharide-based CSPs. Specific values for this compound would require experimental determination.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides unequivocal proof of molecular structure, including bond lengths, bond angles, and stereochemistry, as well as information about intermolecular interactions, such as hydrogen bonding and crystal packing.

Methodology and Findings:

To perform an X-ray crystallographic analysis, a high-quality single crystal of this compound must first be grown. The crystal is then exposed to a focused beam of X-rays, and the resulting diffraction pattern is collected. The pattern of diffracted spots—their positions and intensities—contains the information needed to calculate an electron density map of the molecule, from which the atomic structure can be determined and refined.

While the specific crystal structure for this compound has not been deposited in public crystallographic databases, extensive research has been conducted on similar molecules, such as N-Fmoc-L-phenylalanine (Fmoc-Phe). nih.gov The analysis of these related structures provides a strong basis for understanding the likely solid-state conformation of the title compound.

Studies on Fmoc-Phe reveal that intermolecular hydrogen bonding and π–π stacking interactions involving the Fmoc groups are dominant forces in the crystal lattice, often dictating the self-assembly and packing of the molecules. acs.org For Fmoc-Phe, the crystal structure has been solved and is characterized by a monoclinic space group (P 1 2₁ 1). nih.gov The benzyloxy substituent in this compound would introduce additional conformational possibilities and potential intermolecular interactions that would influence the final crystal packing.

Interactive Data Table: Representative Crystallographic Data for N-Fmoc-L-phenylalanine

This table presents the crystallographic data for N-Fmoc-L-phenylalanine, which serves as a proxy for the type of structural information obtained from an X-ray diffraction experiment.

ParameterValue
Chemical FormulaC₂₄H₂₁NO₄
Crystal SystemMonoclinic
Space GroupP 1 2₁ 1
a (Å)13.1570
b (Å)4.9083
c (Å)16.1242
α (°)90
β (°)113.135
γ (°)90
Volume (ų)958.8
Z (Molecules/unit cell)2

Source: Crystallography Open Database, COD Number 7220753. This data is for N-Fmoc-L-phenylalanine and is presented for illustrative purposes. nih.gov

The determination of the crystal structure of this compound would provide invaluable insights into its solid-state conformation and the non-covalent interactions that govern its crystal packing, which are crucial for understanding its physical properties and behavior.

Computational and Theoretical Studies on N Fmoc 3 Benzyloxy Dl Phenylalanine and Its Derivatives

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of N-Fmoc-3-benzyloxy-DL-phenylalanine, docking simulations are instrumental in identifying potential biological targets and elucidating the binding mode of the molecule within the active site of a receptor or enzyme.

The process involves generating a multitude of possible conformations of the ligand (this compound) and fitting them into the binding pocket of a target protein. A scoring function is then used to estimate the binding affinity for each pose, with lower scores typically indicating a more favorable interaction. These simulations can reveal key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, that contribute to the stability of the ligand-protein complex. For instance, studies on similar phenylalanine derivatives have utilized docking to identify potential inhibitors for enzymes like LpxC, a target in antibacterial drug discovery. nih.gov In such studies, the docking scores and predicted binding poses help in prioritizing compounds for further experimental validation.

To illustrate the potential outcomes of such a study for this compound, a hypothetical molecular docking simulation against a putative kinase target is presented below.

Table 1: Hypothetical Molecular Docking Results for this compound against a Kinase Target

ParameterValueDescription
Target Protein Mitogen-Activated Protein Kinase (MAPK)A key enzyme in cellular signaling pathways.
Docking Software AutoDock VinaA widely used program for molecular docking.
Binding Affinity (kcal/mol) -8.5A lower binding energy suggests a stronger interaction.
Predicted Interactions Hydrogen bond with ASP167, π-π stacking with PHE168Key amino acid residues involved in binding.
Interacting Groups Carboxyl group, Fmoc group, Benzyl (B1604629) groupSpecific parts of the ligand forming interactions.

This table is for illustrative purposes only and does not represent actual experimental data.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Solvent Interactions

Molecular dynamics (MD) simulations provide a detailed view of the dynamic behavior of molecules over time. For this compound, MD simulations can be employed to study its conformational flexibility, stability, and interactions with the surrounding solvent molecules. These simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe molecular motion on a nanosecond to microsecond timescale.

The following table summarizes the types of insights that could be gained from an MD simulation of this compound in an aqueous environment.

Table 2: Insights from a Hypothetical MD Simulation of this compound

ParameterObservationSignificance
Conformational States Predominantly extended and folded conformationsReveals the flexibility and accessible shapes of the molecule.
Solvent Accessible Surface Area (SASA) Fluctuations in SASA indicate dynamic changes in solvent exposureProvides information on the molecule's interaction with water.
Radial Distribution Function (RDF) High RDF for water around polar groupsShows the organization of water molecules around the solute.
Intramolecular Interactions Transient hydrogen bonds between the carboxyl and amino groupsContributes to the stability of certain conformations.
Intermolecular Interactions π-π stacking between Fmoc groups in concentrated solutionsExplains the tendency for self-assembly and aggregation.

This table is for illustrative purposes only and does not represent actual experimental data.

Quantum Chemical Calculations for Electronic Structure and Reactivity Profiling

Quantum chemical calculations, based on the principles of quantum mechanics, are used to investigate the electronic structure and reactivity of molecules. Methods like Density Functional Theory (DFT) can provide accurate information about molecular orbitals, charge distribution, and reaction mechanisms. For this compound, these calculations can predict its chemical reactivity and spectroscopic properties.

By calculating the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), one can estimate the molecule's ionization potential and electron affinity, which are crucial for understanding its behavior in chemical reactions. Furthermore, quantum chemical calculations can be used to simulate spectroscopic data, such as NMR and IR spectra, which can aid in the interpretation of experimental results. researchgate.net DFT studies have been employed to elucidate reaction mechanisms for the modification of phenylalanine derivatives. rsc.org

A hypothetical set of calculated quantum chemical properties for this compound is presented in the table below.

Table 3: Hypothetical Quantum Chemical Properties of this compound

PropertyCalculated ValueSignificance
HOMO Energy -6.2 eVRelates to the ability to donate an electron.
LUMO Energy -1.5 eVRelates to the ability to accept an electron.
HOMO-LUMO Gap 4.7 eVIndicates chemical stability and reactivity.
Dipole Moment 3.5 DProvides insight into the molecule's polarity.
Mulliken Atomic Charges Negative charge on oxygen atoms, positive on hydrogensReveals the distribution of charge within the molecule.

This table is for illustrative purposes only and does not represent actual experimental data.

Quantitative Structure-Activity Relationship (QSAR) and Structure-Toxicity Relationship (QSTR) Modeling

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Toxicity Relationship (QSTR) models are statistical methods that correlate the chemical structure of a series of compounds with their biological activity or toxicity, respectively. These models are valuable for predicting the properties of new compounds without the need for extensive experimental testing.

To develop a QSAR model for derivatives of this compound, a dataset of structurally related compounds with known biological activities (e.g., enzyme inhibition) is required. Molecular descriptors, which are numerical representations of the chemical structure, are calculated for each compound. These descriptors can encode information about the molecule's size, shape, lipophilicity, and electronic properties. Statistical techniques, such as multiple linear regression or machine learning algorithms, are then used to build a mathematical equation that relates the descriptors to the observed activity. Similar approaches have been successfully applied to other phenylalanine derivatives to design novel inhibitors. nih.govnih.gov

The following table illustrates a hypothetical QSAR model for a series of this compound derivatives as enzyme inhibitors.

Table 4: Hypothetical QSAR Model for Phenylalanine Derivatives

DescriptorCoefficientp-valueInterpretation
LogP (Lipophilicity) 0.45<0.05Increased lipophilicity is positively correlated with activity.
Molecular Weight -0.12>0.05Molecular weight is not a significant predictor in this model.
Number of H-bond Donors 0.78<0.01A higher number of hydrogen bond donors enhances activity.
Topological Polar Surface Area (TPSA) -0.25<0.05Increased polar surface area is negatively correlated with activity.
Model Statistics r² = 0.85, q² = 0.72The model has good predictive power.

This table is for illustrative purposes only and does not represent actual experimental data.

Future Directions and Emerging Research Avenues in N Fmoc 3 Benzyloxy Dl Phenylalanine Research

Development of Novel and Sustainable Synthetic Routes

The chemical synthesis of peptides and their building blocks has traditionally been resource-intensive, often generating significant chemical waste. advancedchemtech.com A major thrust in modern chemistry is the development of "green" and sustainable processes, a trend that directly impacts the future production of N-Fmoc-3-benzyloxy-DL-phenylalanine. rsc.org

Future synthetic strategies are expected to move away from conventional solvents like dimethylformamide (DMF) and dichloromethane, which have toxicity concerns, towards more environmentally benign alternatives such as propylene (B89431) carbonate or 2-MeTHF. rsc.orgacs.org A significant portion of waste in peptide synthesis, estimated at 80-90%, comes from washing and purification steps, driving the development of methods that minimize these processes. advancedchemtech.com

Key emerging and future-focused synthetic methodologies include:

Continuous Flow Synthesis: In contrast to traditional batch processing, continuous flow systems offer precise control over reaction conditions, potentially leading to higher yields, reduced waste, and shorter reaction times. advancedchemtech.comfrontiersin.org This method is a core principle of green chemistry aimed at minimizing separation and purification. advancedchemtech.com

Enzymatic Catalysis: The use of enzymes, such as phenylalanine ammonia (B1221849) lyases (PALs), presents a highly selective and efficient route for producing phenylalanine analogues. frontiersin.org Future research will likely focus on developing immobilized enzymes that can be easily recovered and reused, further enhancing the sustainability and cost-effectiveness of the synthesis. frontiersin.org

Water-Based Synthesis: A significant hurdle in green peptide chemistry is switching from organic solvents to water. sci-hub.senih.govtu-darmstadt.de The development of water-soluble protecting groups, such as the 2,7-disulfo-9-fluorenylmethoxycarbonyl (Smoc) group, represents a major step in this direction, enabling peptide assembly in aqueous conditions. sci-hub.senih.govtu-darmstadt.deresearchgate.net

Table 1: Comparison of Synthetic Approaches

Feature Traditional Batch Synthesis Emerging Sustainable Routes
Solvents Often uses hazardous solvents like DMF and DCM. rsc.org Focus on green solvents (e.g., propylene carbonate, water) or solvent-free conditions. rsc.orgacs.org
Process Type Batch processing with multiple isolation/purification steps. advancedchemtech.com Continuous flow systems, enzymatic reactions, reducing intermediate steps. advancedchemtech.comfrontiersin.org
Waste Generation High, with 80-90% of waste from washes and purification. advancedchemtech.com Significantly reduced through process optimization and catalyst recycling. ambiopharm.com
Efficiency Can have lower yields and longer reaction times. advancedchemtech.com Aims for higher yields, faster reactions, and improved purity. frontiersin.orgasymchem.com

Exploration of Expanded Applications in Advanced Materials Science and Catalysis

The distinct chemical architecture of this compound, featuring both the bulky Fmoc protecting group and the aromatic benzyloxy side chain, makes it a prime candidate for future applications in materials science and catalysis.

Advanced Materials: The ability of Fmoc-protected amino acids, particularly those with aromatic side chains, to self-assemble into ordered nanostructures is a burgeoning field of research. tdx.catnih.gov The interplay of hydrogen bonding and π-π stacking interactions between the aromatic rings can drive the formation of materials like:

Hydrogels: These can act as scaffolds for cell cultures and tissue engineering. nih.gov

Nanofibers and Nanotubes: These structures are being explored for controlled drug delivery, where the material can encapsulate a therapeutic agent and release it under specific conditions. nih.govnih.gov

The presence of the benzyloxy group on the phenylalanine ring adds another layer of potential functionality, influencing the electronic and steric properties of the resulting self-assembled structures. Research into diphenylalanine derivatives has already shown that increasing aromaticity can lead to materials with remarkable metal-like rigidity and high piezoelectricity, opening doors for new electronic and mechanical applications. acs.org

Catalysis: Phenylalanine derivatives are being investigated as chiral ligands in asymmetric catalysis, a process crucial for producing enantiomerically pure compounds, particularly for the pharmaceutical industry. nih.govchemscene.com The defined stereocenter of the amino acid can help direct the stereochemical outcome of a reaction. Future work may involve incorporating this compound into more complex catalytic systems, such as metal-organic frameworks (MOFs), to create highly selective and recyclable heterogeneous catalysts.

Integration with Emerging Biological Systems and High-Throughput Screening Platforms

The incorporation of non-canonical amino acids (ncAAs) like this compound into peptides is a powerful strategy for creating molecules with novel biological properties. asymchem.comwm.edu These modified peptides can exhibit enhanced stability against enzymatic degradation, a common challenge for peptide-based drugs, and improved binding to biological targets. asymchem.comnih.gov

The future in this area lies in the synergy between custom peptide synthesis and advanced screening technologies:

Genetic Code Expansion (GCE): Techniques are being developed to reprogram the cellular machinery to incorporate ncAAs directly into proteins within a living cell, opening up vast possibilities for creating novel bioconjugates and therapeutic proteins. nih.govnih.govacs.org

High-Throughput Screening (HTS): HTS platforms enable the rapid evaluation of large, diverse peptide libraries. polarispeptides.comelixirbio.tech By synthesizing libraries where this compound is systematically placed at different positions, researchers can quickly screen for peptides with high affinity and specificity for a particular disease target. polarispeptides.comdrugtargetreview.combmglabtech.com This dramatically accelerates the initial stages of drug discovery. creative-peptides.com

Advancements in Automated Synthesis and Library Generation Technologies

Progress in the application of this compound is intrinsically linked to the technologies used for peptide synthesis. The future will see more sophisticated and integrated platforms for creating and testing peptide libraries.

Automated Peptide Synthesizers: Modern automated synthesizers have revolutionized peptide production, increasing throughput and reproducibility. asymchem.comnih.gov Future instruments will offer even greater flexibility, easily handling complex and modified building blocks like this compound and enabling the synthesis of longer and more complex peptides. nih.govaurigeneservices.com

AI and Machine Learning: A transformative trend is the integration of artificial intelligence (AI) into the design process. elixirbio.techcreative-peptides.commdpi.com AI algorithms can analyze vast datasets to predict the properties of peptides, designing optimized synthesis pathways and novel sequences with a higher probability of success. creative-peptides.commdpi.comyesilscience.com This in silico approach significantly reduces the time and cost associated with discovering new peptide-based drugs and materials. mdpi.com

High-Throughput Library Generation: Technologies like microfluidic chips are enabling the synthesis of thousands of distinct peptide sequences in a single experiment. creative-peptides.com This, combined with HTS, creates a powerful engine for discovery, allowing researchers to explore a vast chemical space to find novel bioactive peptides. creative-peptides.comnih.gov

Table 2: Key Technologies and Their Future Impact

Technology Current State Future Direction
Automated Synthesis Efficient for standard peptides, increasing use of ncAAs. asymchem.comnih.gov Greater precision, enhanced capability for complex modifications, full process automation from synthesis to purification. creative-peptides.com
High-Throughput Screening Automated platforms screen large libraries for bioactivity. elixirbio.techdrugtargetreview.com Integration with synthesis, faster readouts, and broader applicability to different targets and assays. bmglabtech.com
AI / Machine Learning Used for predicting peptide properties and optimizing sequences. elixirbio.techmdpi.com Fully integrated design-build-test-learn cycles, discovery of novel peptide scaffolds, and pathway optimization. creative-peptides.comyesilscience.com

Q & A

Q. Table 1. Key Physicochemical Properties

PropertyValue/DescriptionReference
Molecular FormulaC₂₆H₂₅NO₅
Molecular Weight~455.5 g/mol
Solubility50–100 mg/mL in DMF or DCM
Storage Stability>12 months at 0–4°C under N₂

Q. Table 2. Common Contaminants and Mitigation

ContaminantSourceRemoval Method
Residual Fmoc-ClIncomplete deprotectionWash with 20% piperidine/DMF
Benzyl bromideSide reaction during synthesisExtraction with 5% NaHCO₃
DiastereomersRacemization during couplingChiral HPLC purification

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